2,3,4,5-Tetrahydroxyhexanoic acid
Overview
Description
Rhamnonic acid is a hexonic acid. It is a conjugate acid of a rhamnonate.
Scientific Research Applications
Biochemical Studies and Synthesis
- 2,3,4,5-Tetrahydroxyhexanoic acid has been investigated in the study of amino acids derived from natural sources, such as Tricholomopsis rutilans, highlighting its importance in biochemical research (Niimura & Hatanaka, 1974).
Catalysis and Reaction Media
- This compound has relevance in catalysis, evidenced by the use of related substances in the efficient synthesis of complex organic compounds, enhancing the sustainability and efficiency of chemical reactions (Hekmatshoar et al., 2015).
Biopolymer Research
- This compound is significant in biopolymer research, particularly in the study of polyhydroxyalkanoic acids (PHAs) in bacteria. Its derivatives have been explored for their potential in producing biodegradable plastics and other materials (Valentin et al., 2004).
Chirality and Organic Synthesis
- The study of chirality in organic synthesis often involves compounds like this compound. Research in this area contributes to the development of pharmaceuticals and other applications where stereochemistry is crucial (Andrés et al., 2003).
Environmental and Health Research
- Compounds structurally related to this compound have been studied for their role in human metabolism and environmental interactions, indicating the broader implications of such substances in health and ecology (Walker & Mills, 2001).
Properties
IUPAC Name |
2,3,4,5-tetrahydroxyhexanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFWIISVIFCMDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(C(C(=O)O)O)O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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